molecular formula C28H54O6 B8767224 Butanedioic acid, 2,3-dihydroxy-, didodecyl ester CAS No. 176035-22-6

Butanedioic acid, 2,3-dihydroxy-, didodecyl ester

Cat. No. B8767224
CAS RN: 176035-22-6
M. Wt: 486.7 g/mol
InChI Key: XDQOYCJMMFRBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanedioic acid, 2,3-dihydroxy-, didodecyl ester is a useful research compound. Its molecular formula is C28H54O6 and its molecular weight is 486.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanedioic acid, 2,3-dihydroxy-, didodecyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanedioic acid, 2,3-dihydroxy-, didodecyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

176035-22-6

Product Name

Butanedioic acid, 2,3-dihydroxy-, didodecyl ester

Molecular Formula

C28H54O6

Molecular Weight

486.7 g/mol

IUPAC Name

didodecyl 2,3-dihydroxybutanedioate

InChI

InChI=1S/C28H54O6/c1-3-5-7-9-11-13-15-17-19-21-23-33-27(31)25(29)26(30)28(32)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,29-30H,3-24H2,1-2H3

InChI Key

XDQOYCJMMFRBQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCC)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 2 l three-necked flask equipped with a condenser and a stirring device, 372.7 g (2 mol) of dodecanol, 150.1 g (1 mol) of tartaric acid, 500 ml of toluene and 17.2 g (0.1 mol) of p-toluenesulfonic acid were placed, heated to 150° C. and reacted for 12 hours as azeotropic dehydration was run under refluxing toluene. The reaction solution was cooled to room temperature, and the toluene was distilled away under reduced pressure. The thus obtained oily material was submitted to chromatographic separation and purification on a column of silica gel (eluent: ethylacetate/hexane=1/1) to give 377.7 g of the intended compound as a colorless transparent liquid (yield: 77.6%).
Quantity
372.7 g
Type
reactant
Reaction Step One
Quantity
150.1 g
Type
reactant
Reaction Step Two
Quantity
17.2 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
77.6%

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